molecular formula C26H26N2O4 B11336464 N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide

Cat. No.: B11336464
M. Wt: 430.5 g/mol
InChI Key: NCWVNJSAIUKQEI-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-METHYLACETAMIDE is a complex organic compound that features an indole core, a methoxyphenyl group, and a methoxyphenoxy group

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide

InChI

InChI=1S/C26H26N2O4/c1-28(25(29)17-32-24-11-7-6-10-23(24)31-3)26(18-12-14-19(30-2)15-13-18)21-16-27-22-9-5-4-8-20(21)22/h4-16,26-27H,17H2,1-3H3

InChI Key

NCWVNJSAIUKQEI-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-METHYLACETAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the introduction of the methoxyphenyl and methoxyphenoxy groups through various coupling reactions. Common reagents used in these steps include palladium catalysts for coupling reactions and protecting groups to ensure selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods such as crystallization or chromatography are crucial for producing the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could lead to the formation of indoline derivatives.

Scientific Research Applications

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-METHYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl and methoxyphenoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-METHYLACETAMIDE shares structural similarities with other indole derivatives, such as indomethacin and serotonin.
  • Methoxyphenyl derivatives: Compounds like anisole and vanillin also contain methoxyphenyl groups.

Uniqueness

The uniqueness of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-METHYLACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties

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